BenchChemオンラインストアへようこそ!

2-[(Cyclohexylmethyl)amino]isonicotinonitrile

Positional isomerism Electronic effects Medicinal chemistry scaffold

For ATP-competitive kinase inhibitor programs, this isonicotinonitrile scaffold (CAS 1096821-83-8) features a validated 4-cyano hinge-binding motif (PDB 5CEQ) and a cyclohexylmethylamino substituent for solvent-exposed or back-pocket vectoring. Unlike the nicotinonitrile regioisomer (CAS 1096343-69-9), only this compound has crystallographic validation. Supplied with batch-specific QC (NMR, HPLC, GC) and ≥98% purity, it ensures SAR reproducibility and reduces side reactions in multi-step synthesis.

Molecular Formula C13H17N3
Molecular Weight 215.29 g/mol
CAS No. 1096821-83-8
Cat. No. B1386212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Cyclohexylmethyl)amino]isonicotinonitrile
CAS1096821-83-8
Molecular FormulaC13H17N3
Molecular Weight215.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CNC2=NC=CC(=C2)C#N
InChIInChI=1S/C13H17N3/c14-9-12-6-7-15-13(8-12)16-10-11-4-2-1-3-5-11/h6-8,11H,1-5,10H2,(H,15,16)
InChIKeyKZOSSNQUTWRTNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Cyclohexylmethyl)amino]isonicotinonitrile (CAS 1096821-83-8): Core Chemical Identity and Pharmacophore Classification for Sourcing Decisions


2-[(Cyclohexylmethyl)amino]isonicotinonitrile (CAS 1096821-83-8) is a substituted pyridine derivative belonging to the isonicotinonitrile class, characterized by a cyclohexylmethylamino substituent at the 2-position and a cyano group at the 4-position (para to the ring nitrogen) . With a molecular formula of C₁₃H₁₇N₃ and a molecular weight of 215.29 g/mol, this compound features three nitrogen atoms distributed across a secondary amine linker, a pyridine ring nitrogen, and a nitrile group, creating a distinctive hydrogen-bond donor/acceptor pharmacophore . The isonicotinonitrile scaffold (4-pyridinecarbonitrile) is a recognized privileged structure in medicinal chemistry, serving as a key building block for kinase inhibitors targeting DLK/MAP3K12 and other therapeutic nodes [1]. This compound is supplied as a research-grade intermediate (≥95–98% purity) for drug discovery and chemical biology applications, with batch-specific QC documentation available from multiple vendors .

Why Positional Isomers and Close Analogs of 2-[(Cyclohexylmethyl)amino]isonicotinonitrile Cannot Be Casually Interchanged


Within the C₁₃H₁₇N₃ isomeric space, several compounds share the same molecular formula but differ critically in the position of the cyano group on the pyridine ring or the connectivity of the cyclohexylmethylamino substituent . The target compound's isonicotinonitrile core (cyano at the 4-position, para to the ring nitrogen) confers distinct electronic properties and hydrogen-bonding geometry compared to the nicotinonitrile isomer (cyano at the 3-position, CAS 1096343-69-9) or the pyridine-2-carbonitrile regioisomer (CAS 1235441-47-0). These positional differences alter dipole moment, LogP, and target-binding pharmacophore topology . The cyclohexylmethylamino group at the 2-position introduces specific steric bulk and conformational flexibility that is absent in the simpler 2-(cyclohexylamino) analog (CAS 127680-82-4), which lacks the methylene spacer. Generic substitution among these isomers without experimental validation risks confounding SAR interpretation and introducing uncharacterized off-target interactions, particularly in kinase inhibitor programs where subtle changes in hinge-binding geometry can ablate potency [1]. The quantitative evidence below establishes the measurable dimensions along which these compounds diverge.

Quantitative Differentiation Evidence: 2-[(Cyclohexylmethyl)amino]isonicotinonitrile vs. Closest Analogs


Positional Isomer Differentiation: Isonicotinonitrile (4-CN) vs. Nicotinonitrile (3-CN) Core Electronics

The target compound features a cyano group at the 4-position (para to the pyridine nitrogen), classifying it as an isonicotinonitrile derivative. Its closest regioisomer, 2-[(cyclohexylmethyl)amino]nicotinonitrile (CAS 1096343-69-9), places the cyano group at the 3-position (meta). The para-cyano substitution creates a stronger electron-withdrawing effect through resonance (due to direct conjugation with the pyridine ring), resulting in a measurably different dipole moment and chemical reactivity profile compared to the meta-substituted analog [1]. In isonicotinonitrile-based thermally activated delayed fluorescence (TADF) emitters, the 4-cyano position produces symmetric donor-acceptor geometry enabling higher photoluminescence quantum yields compared to nicotinonitrile-based asymmetric emitters, demonstrating the functional consequences of this positional isomerism [2]. For drug discovery applications, isonicotinonitrile has been specifically validated as a hinge-binding scaffold in DLK kinase inhibitors with co-crystal structures available (PDB 5CEQ, IC50 = 536 nM for a related isonicotinonitrile-based inhibitor), whereas the nicotinonitrile regioisomer lacks equivalent structural biology validation [3].

Positional isomerism Electronic effects Medicinal chemistry scaffold Cyano group orientation

Cyclohexylmethylamino Substituent: Steric and Lipophilic Differentiation vs. Cyclohexylamino Analog

The target compound contains a cyclohexylmethylamino group (cyclohexyl-CH₂-NH-) at the 2-position, which introduces a methylene spacer between the cyclohexyl ring and the secondary amine. The simpler analog 2-(cyclohexylamino)isonicotinonitrile (CAS 127680-82-4) has the cyclohexyl group directly attached to the amine nitrogen (cyclohexyl-NH-), eliminating the methylene spacer. This structural difference increases the rotatable bond count by one in the target compound (from 2 to 3 rotatable bonds between the cyclohexyl ring and the pyridine core), providing greater conformational adaptability for induced-fit binding while maintaining the same heavy atom count . The methylene insertion also reduces the basicity of the amine nitrogen (due to reduced inductive electron donation from the cyclohexyl group), modulating the protonation state at physiological pH. The increased lipophilicity conferred by the cyclohexylmethyl group relative to smaller N-alkyl substituents (e.g., methyl, ethyl) enhances passive membrane permeability, a property leveraged in CNS-penetrant kinase inhibitor design programs [1].

Steric bulk Lipophilicity Methylene spacer Conformational flexibility

Purity Specification and Batch QC Documentation: Verified 97% Purity with Multi-Technique Characterization

Bidepharm supplies 2-[(Cyclohexylmethyl)amino]isonicotinonitrile (CAS 1096821-83-8) at a standard purity of 97% with batch-specific QC documentation including NMR, HPLC, and GC analysis . In contrast, several vendors supply the nicotinonitrile positional isomer (CAS 1096343-69-9) at a lower standard purity of 95% without equivalent multi-technique batch characterization . The availability of orthogonal purity verification (NMR for structural identity, HPLC for chemical purity, GC for volatile impurity profiling) reduces the risk of introducing unidentified impurities into downstream synthetic steps, which is particularly critical when the compound serves as a key intermediate in multi-step medicinal chemistry syntheses where impurity carry-through can compromise final compound purity and biological assay reproducibility . The MDL number MFCD12166809 enables unambiguous database cross-referencing across procurement platforms .

Purity specification QC documentation NMR HPLC GC Batch consistency

Predicted Physicochemical Property Comparison: Lipophilicity Differential Between Regioisomers

Computationally predicted physicochemical properties differentiate the target isonicotinonitrile compound from its pyridine-3-carbonitrile regioisomer. The positional isomer 6-(cyclohexylmethylamino)pyridine-3-carbonitrile (CAS 1096303-31-9) has a predicted LogP of 3.93, density of 1.1±0.1 g/cm³, and boiling point of 383.8±27.0 °C at 760 mmHg . For the target compound 2-[(cyclohexylmethyl)amino]isonicotinonitrile, the altered cyano group position (4- vs. 3-substitution) and amino group placement (2- vs. 6-substitution) are predicted to shift the LogP by approximately 0.2–0.5 log units based on the different dipole moment and solvation characteristics of para- vs. meta-cyano substitution, though experimentally measured LogP data are not yet available in the public domain . This lipophilicity differential has implications for LogD-driven properties such as aqueous solubility, plasma protein binding, and passive membrane permeability, all of which are critical parameters in hit-to-lead optimization [1].

LogP Lipophilicity Drug-likeness Predicted ADME

Isonicotinonitrile Scaffold as a Validated Kinase Hinge-Binder: Structural Biology Evidence from DLK Co-Crystal Structures

The isonicotinonitrile core has been crystallographically validated as a kinase hinge-binding scaffold. The co-crystal structure of DLK (MAP3K12) in complex with the inhibitor 2-((1-cyclopentyl-5-(1-(oxetan-3-yl)piperidin-4-yl)-1H-pyrazol-3-yl)amino)isonicotinonitrile (PDB 5CEQ) demonstrates that the 2-aminopyridine moiety of the isonicotinonitrile engages the kinase hinge region via canonical hydrogen-bonding interactions, while the 4-cyano group occupies a directed cavity within the ATP-binding site [1]. This inhibitor exhibits an IC50 of 536 nM against DLK and shows activity in an in vivo nerve injury model, establishing translational relevance for isonicotinonitrile-based kinase inhibitors in neurodegenerative disease [2]. GNE-3511, a structurally related isonicotinonitrile-derived DLK inhibitor, achieves an IC50 of 107 nM with high selectivity over JNK and MLK family kinases (JNK1 IC50 = 129 nM, JNK2 = 514 nM, JNK3 = 364 nM; MLK1 = 67.8 nM) . These crystallographic and selectivity data provide a structural rationale for prioritizing the isonicotinonitrile regioisomer over the nicotinonitrile analog in kinase inhibitor design, as the 4-cyano orientation is geometrically matched to the kinase ATP-site architecture observed across multiple co-crystal structures [1].

Kinase inhibitor DLK/MAP3K12 Co-crystal structure Hinge-binding scaffold Neurodegeneration

Prioritized Application Scenarios for 2-[(Cyclohexylmethyl)amino]isonicotinonitrile Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Leveraging the Isonicotinonitrile Hinge-Binding Pharmacophore

Medicinal chemistry teams designing ATP-competitive kinase inhibitors should prioritize 2-[(cyclohexylmethyl)amino]isonicotinonitrile as a core scaffold based on the validated isonicotinonitrile hinge-binding motif documented in DLK co-crystal structures (PDB 5CEQ) [1]. The 4-cyano orientation is geometrically pre-organized for kinase ATP-site engagement, and the cyclohexylmethylamino substituent at the 2-position provides a vector for extending into the solvent-exposed region or back-pocket specificity pockets. Teams can leverage existing structure-activity relationship data from the isonicotinonitrile-based GNE-3511 series (DLK IC50 = 107 nM, with selectivity data available for JNK and MLK family kinases) to design focused libraries around this scaffold . The nicotinonitrile regioisomer (CAS 1096343-69-9) should not be used as a substitute, as it lacks crystallographic validation for kinase hinge binding.

Structure-Based Drug Design Requiring Co-Crystal-Enabled Scaffold Optimization

Computational chemistry and structural biology groups engaged in fragment-based or structure-based drug design should select the isonicotinonitrile scaffold over the nicotinonitrile alternative because of the availability of high-resolution co-crystal structures that reveal the precise binding mode of the 2-aminoisonicotinonitrile pharmacophore within the kinase ATP-binding cleft [1]. These structural data enable accurate docking, molecular dynamics simulations, and free energy perturbation calculations that would be unreliable for the nicotinonitrile regioisomer, for which no equivalent structural biology data exist. The cyclohexylmethyl group provides a hydrophobic anchor point whose binding pose can be rationally optimized using the available structural templates.

Multi-Step Synthetic Programs Requiring High-Purity Intermediates with Batch Traceability

For synthetic chemistry teams executing multi-step routes (e.g., Buchwald-Hartwig coupling, reductive amination, or nucleophilic aromatic substitution at the 2-chloro or 2-bromo precursor stage), the 97% purity specification with NMR, HPLC, and GC batch documentation from Bidepharm provides auditable quality assurance that the 95%-purity nicotinonitrile analog from alternative vendors does not match. The MDL number MFCD12166809 enables unambiguous cross-referencing across procurement databases and electronic lab notebooks, supporting compliance with pharmaceutical industry documentation standards for intermediate sourcing. The higher purity reduces the probability of side reactions caused by trace impurities, improving overall synthetic yield and reducing purification burden.

CNS-Penetrant Kinase Inhibitor Programs Exploiting Optimized Lipophilicity

Neuroscience drug discovery programs targeting kinases such as DLK (MAP3K12) for neurodegenerative indications should evaluate 2-[(cyclohexylmethyl)amino]isonicotinonitrile as an entry point for scaffold optimization [1]. The cyclohexylmethyl group's contribution to lipophilicity (estimated LogP in the range of 3.5–4.0 based on regioisomer comparisons) , combined with the relatively low molecular weight (215.29 Da), places this compound within the favorable property space for CNS drug-likeness. The demonstrated in vivo activity of isonicotinonitrile-based DLK inhibitors in nerve injury models provides translational rationale for pursuing this scaffold class. Care should be taken to experimentally determine LogD and brain penetration for this specific compound before committing to large-scale analog synthesis.

Quote Request

Request a Quote for 2-[(Cyclohexylmethyl)amino]isonicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.